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Compound of Interest

Compound Name: Epicoccamide

Cat. No.: B11931763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of

Epicoccamide analogs, a class of natural products with promising biological activities. The

modular nature of their synthesis allows for the generation of diverse analogs for structure-

activity relationship (SAR) studies, crucial for the development of new therapeutic agents.

Introduction to Epicoccamides
Epicoccamides are a family of glycosylated 3-acyltetramic acids first isolated from the fungus

Epicoccum purpurascens[1]. These natural products are characterized by a unique structure

composed of three distinct biosynthetic subunits: a sugar moiety, a fatty acid chain, and a

tetramic acid core derived from an amino acid[1]. Epicoccamide analogs have garnered

significant interest due to their diverse biological activities, including antifungal, antiproliferative,

and potential anti-leishmanial properties[2][3]. The modularity of their chemical synthesis

provides a powerful platform for creating analogs with modified sugar units, varied fatty acid

linkers, and different amino acid-derived tetramic acids to explore and optimize their

therapeutic potential.

Synthetic Strategies for Epicoccamide Analogs
The total synthesis of Epicoccamide analogs is typically achieved through a convergent and

modular strategy. This approach allows for the independent synthesis of the key fragments—
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the glycosylated fatty acid side chain and the tetramic acid core—which are then coupled and

cyclized in the final steps.

A key transformation in the synthesis of the tetramic acid moiety is the Lacey-Dieckmann

condensation. This intramolecular cyclization of an N-(β-ketoacyl) amino acid ester affords the

characteristic pyrrolidine-2,4-dione ring system. The stereochemistry of the fatty acid side chain

is often controlled through asymmetric hydrogenation, employing chiral rhodium catalysts to

establish the desired stereocenters.

The general synthetic workflow can be summarized as follows:
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Caption: General workflow for the modular synthesis of Epicoccamide analogs.
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Data Presentation: Biological Activities of
Epicoccamide Analogs
The synthesized Epicoccamide analogs exhibit a range of biological activities. The following

tables summarize the reported cytotoxicity and antifungal data for selected natural

Epicoccamides.

Compound Cell Line Activity Type
IC50 / GI50
(µM)

Reference

Epicoccamide B
L-929 (Mouse

Fibroblast)
Growth Inhibition >50

K-562 (Human

Leukemia)
Growth Inhibition >50

HeLa (Human

Cervical Cancer)

Cytotoxicity

(CC50)
>50

Epicoccamide C
L-929 (Mouse

Fibroblast)
Growth Inhibition >50

K-562 (Human

Leukemia)
Growth Inhibition >50

HeLa (Human

Cervical Cancer)

Cytotoxicity

(CC50)
>50

Epicoccamide D
L-929 (Mouse

Fibroblast)
Growth Inhibition 50.5

K-562 (Human

Leukemia)
Growth Inhibition 33.3

HeLa (Human

Cervical Cancer)

Cytotoxicity

(CC50)
17.0
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Compound Fungal Strain Activity Type MIC (µg/mL) Reference

Epicotripeptin (1) Candida albicans

Minimum

Inhibitory

Concentration

>30

Staphylococcus

aureus

Minimum

Inhibitory

Concentration

20

Escherichia coli

Minimum

Inhibitory

Concentration

>30

Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of

Epicoccamide analogs, based on the total synthesis of Epicoccamide D.

Protocol 1: Lacey-Dieckmann Condensation for Tetramic
Acid Ring Formation
This protocol describes the intramolecular cyclization to form the 3-acyltetramic acid core.

Materials:

N-(β-ketoacyl)-N-methyl alaninate precursor

Potassium tert-butoxide (KOtBu)

Anhydrous Tetrahydrofuran (THF)

Hydrochloric acid (1 M)

Ethyl acetate

Brine

Anhydrous sodium sulfate
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Silica gel for column chromatography

Procedure:

Dissolve the N-(β-ketoacyl)-N-methyl alaninate precursor in anhydrous THF under an inert

atmosphere (e.g., argon or nitrogen).

Cool the solution to 0 °C in an ice bath.

Add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF dropwise to the

cooled solution over 15 minutes.

Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by thin-layer

chromatography (TLC).

Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid until the

pH is acidic (pH ~2-3).

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

Filter the solution and concentrate the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography to yield the desired 3-

acyltetramic acid.

Protocol 2: Asymmetric Hydrogenation of the Acyl Side
Chain
This protocol details the stereoselective reduction of a carbon-carbon double bond in the acyl

side chain using a chiral rhodium catalyst.

Materials:

3-Acyltetramic acid precursor with a C=C bond in the side chain

(R,R)-[Rh(Et-DUPHOS)][BF4] catalyst
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Boron trifluoride diethyl etherate (BF3·OEt2)

Anhydrous Dichloromethane (DCM)

Hydrogen gas (H2)

Ethyl acetate

Saturated aqueous sodium bicarbonate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a solution of the 3-acyltetramic acid precursor in anhydrous DCM, add boron trifluoride

diethyl etherate (1.2 equivalents) at room temperature to form the BF2-chelate complex. Stir

for 30 minutes.

Transfer the solution to a high-pressure hydrogenation vessel.

Add the (R,R)-[Rh(Et-DUPHOS)][BF4] catalyst (1-5 mol%).

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 bar) and stir the

reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates

complete consumption of the starting material.

Carefully release the hydrogen pressure and purge the vessel with an inert gas.

Quench the reaction by adding saturated aqueous sodium bicarbonate.

Extract the mixture with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solvent under reduced pressure.
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Purify the product by silica gel column chromatography to obtain the stereoselectively

hydrogenated Epicoccamide analog.

Signaling Pathways and Mechanisms of Action
Antifungal Activity: Disruption of Sphingolipid
Biosynthesis
Several Epicoccamide analogs exhibit potent antifungal activity. The proposed mechanism of

action involves the disruption of the fungal sphingolipid biosynthesis pathway. Sphingolipids are

essential components of fungal cell membranes and are involved in various cellular processes.

Inhibition of this pathway can lead to the accumulation of toxic intermediates and compromise

cell membrane integrity, ultimately resulting in fungal cell death.
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Caption: Proposed mechanism of antifungal action of Epicoccamide analogs.
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Potential Anti-leishmanial Activity: Inhibition of
Trypanothione Reductase
In silico studies have suggested that Epicoccamide derivatives may act as inhibitors of

trypanothione reductase (TR), a key enzyme in the redox metabolism of Leishmania parasites.

TR is essential for the parasite's survival and is absent in humans, making it an attractive drug

target. The inhibition of TR would disrupt the parasite's ability to defend against oxidative

stress, leading to its demise.

Leishmania Parasite Redox Metabolism Inhibition by Epicoccamide Analogs
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Caption: Proposed mechanism of anti-leishmanial action of Epicoccamide analogs.

Conclusion
The modular synthesis of Epicoccamide analogs provides a versatile platform for the

discovery and development of novel therapeutic agents. The detailed protocols and

mechanistic insights presented in this document are intended to facilitate further research in

this promising area of medicinal chemistry. By systematically modifying the core structure,
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researchers can aim to enhance the potency, selectivity, and pharmacokinetic properties of

these fascinating natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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